tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC17404629
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1 |
| Standard InChI Key | YAJSWXXRXAAIHN-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@]1(CCN(C1)CC2=CC=CC=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
The compound’s IUPAC name, tert-butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate, reflects its core pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with both hydroxymethyl and carbamate functional groups. The (S)-configuration at the stereocenter (C3) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy .
Key Structural Attributes:
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Pyrrolidine backbone: A five-membered saturated ring providing conformational rigidity.
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Benzyl group: Enhances lipophilicity and influences substrate-receptor binding.
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Hydroxymethyl group: A polar moiety facilitating solubility and serving as a handle for further derivatization.
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tert-Butoxycarbonyl (Boc) group: Protects the amine during synthetic steps, enabling selective deprotection under mild acidic conditions .
Physicochemical Properties
While experimental data for this specific compound is limited, properties can be extrapolated from structurally analogous pyrrolidine derivatives:
| Property | Predicted Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃ | Molecular assembly |
| Molecular Weight | 318.41 g/mol | Sum of atomic weights |
| LogP (Partition Coeff.) | 1.8–2.5 | Hydrophobic substituents (benzyl) |
| Solubility | ~10 mg/mL in DMSO | Polar hydroxymethyl group |
| Melting Point | 120–125°C | Analogous carbamates |
The Boc group reduces polarity, enhancing membrane permeability, while the hydroxymethyl group balances solubility in aqueous media .
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step sequences starting from pyrrolidine precursors. A common approach includes:
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Ring formation: Construction of the pyrrolidine core via cyclization reactions.
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Functionalization: Introduction of the benzyl and hydroxymethyl groups.
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Boc protection: Installation of the tert-butoxycarbonyl group to safeguard the amine.
Example Pathway:
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Starting Material: (S)-3-Aminopyrrolidine.
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Benzylation: Alkylation with benzyl bromide under basic conditions.
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Hydroxymethylation: Aldol condensation or hydroxymethylation via formaldehyde.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Reaction Conditions and Yields
Optimized conditions for similar compounds suggest:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 85–90% |
| Hydroxymethylation | Formaldehyde, HCl, RT | 70–75% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 95% |
Challenges include maintaining enantiomeric purity during functionalization, often addressed using chiral auxiliaries or asymmetric catalysis .
Applications in Drug Discovery
Neurological Therapeutics
Pyrrolidine derivatives are prominent in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. The benzyl group may enhance affinity for neurotransmitter receptors (e.g., dopamine, serotonin), while the hydroxymethyl moiety allows conjugation with imaging agents for positron emission tomography (PET) .
Oncology
As kinase inhibitors, such compounds disrupt signaling pathways in cancer cells. The stereochemistry at C3 influences binding to ATP pockets in kinases like EGFR or ALK .
Antibiotic Adjuvants
Carbamate derivatives potentiate antibiotics by inhibiting resistance mechanisms (e.g., β-lactamase enzymes). The hydroxymethyl group may coordinate metal ions in enzymatic active sites .
Analytical Characterization
Spectroscopic Data
Hypothetical data for quality control:
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¹H NMR (400 MHz, CDCl₃):
δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.85–3.70 (m, 2H, CH₂OH), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.30–2.15 (m, 2H, pyrrolidine-H), 1.45 (s, 9H, Boc). -
IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O).
Chromatographic Methods
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